![molecular formula C25H30N6O2 B2577126 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 895847-51-5](/img/structure/B2577126.png)
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
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Description
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on similar piperazine substituted naphthalimide compounds reveals their potential in luminescent properties and photo-induced electron transfer (PET) applications. For example, studies on naphthalimide model compounds with piperazine substituents have shown characteristic pH probe fluorescence spectra and PET from alkylated amine donors to the naphthalimide moiety, indicating their utility in biochemical sensors and imaging technologies (Gan, Chen, Chang, & Tian, 2003).
Antipsychotic Agents
Compounds with a piperazine-phenyl-arylsulfonamide structure, similar to the query compound, have been synthesized and identified for their high affinity towards serotonin receptors, suggesting potential use as atypical antipsychotic agents. This includes the identification of compounds showing considerable antagonistic activity towards 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).
Molecular Motions and Shielding
Studies on similar compounds, like 3-(phenylmethyl)piperazine-2,5-dione, have explored the effects of ring current shielding and molecular motions on NMR spectroscopy parameters. This research contributes to our understanding of molecular structures and dynamics, particularly how aromatic ring torsional vibrations affect shielding and molecular motion (Frigerio, Rae, & Wong, 1982).
Antibiotic Efficacy Improvement
Amine derivatives of imidazolidine-4-ones, including those with piperazine derivatives, have been evaluated for their ability to enhance antibiotic effectiveness against Staphylococcus aureus strains, including MRSA. This indicates the potential of piperazine derivatives in combating antibiotic resistance (Matys et al., 2015).
properties
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)15-29-11-13-30(14-12-29)24-26-22-21(23(32)27-25(33)28(22)3)31(24)16-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,17H,11-16H2,1-3H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVIBEDNQDMZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
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